N-(5,6-Diamino-2-pyridyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Diamino-2-pyridyl)acetamide typically involves the reaction of 5,6-diamino-2-pyridine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(5,6-Diamino-2-pyridyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5,6-Diamino-2-pyridyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5,6-Diamino-2-pyridyl)acetamide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- N-(4-Amino-2-pyridyl)acetamide
- N-(3,4-Diamino-2-pyridyl)acetamide
- N-(5-Amino-2-pyridyl)acetamide
Comparison: N-(5,6-Diamino-2-pyridyl)acetamide is unique due to the presence of two amino groups at positions 5 and 6 on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds . This structural feature may enhance its ability to form hydrogen bonds and interact with biological targets more effectively .
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(5,6-diaminopyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H10N4O/c1-4(12)10-6-3-2-5(8)7(9)11-6/h2-3H,8H2,1H3,(H3,9,10,11,12) |
InChI Key |
DGEQCFRQROTERF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)N)N |
Origin of Product |
United States |
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